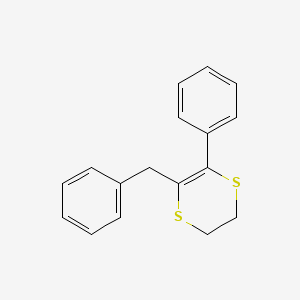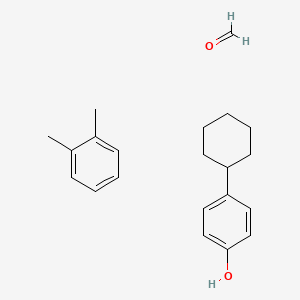
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- is a heterocyclic compound containing sulfur atoms It is part of the dithiin family, which are known for their unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- typically involves the use of organolithium reagents. One common method involves the reaction of a suitable precursor with an organolithium compound to form the desired dithiin structure. For example, the O-protected (5,6-dihydro-1,4-dithiin-2-yl)methanol can be prepared from methyl pyruvate and further functionalized to obtain the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiin ring to a more reduced form.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more reduced dithiin derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- involves its interaction with various molecular targets. The sulfur atoms in the dithiin ring can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithianes: These compounds are well-known for their use as carbonyl protecting groups and acyl anion equivalents.
1,4-Dithianes: Similar to 1,4-dithiins, these compounds are used in organic synthesis for constructing complex molecular architectures.
Uniqueness
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of both phenyl and phenylmethyl groups. This gives it distinct chemical properties and reactivity compared to other dithiin and dithiane compounds .
Eigenschaften
CAS-Nummer |
59177-01-4 |
|---|---|
Molekularformel |
C17H16S2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
5-benzyl-6-phenyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C17H16S2/c1-3-7-14(8-4-1)13-16-17(19-12-11-18-16)15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI-Schlüssel |
BIENIBZQFOKESF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=C(S1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)


![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)

![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)
![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)

![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
